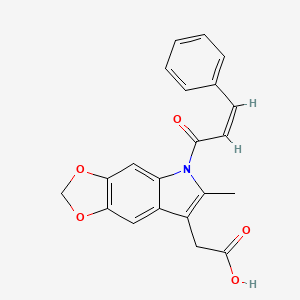
Nona-2,4-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,4-dienoic acid can be achieved through various organic synthesis methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds to produce multi-substituted 2,4-dienamides . Another method involves the use of Pseudomonas cruciviae S93B1, which produces enzymes that can degrade aromatic hydrocarbons to form compounds like this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where specific strains of bacteria are employed to catalyze the formation of the compound from precursor molecules. These processes are optimized for large-scale production to meet industrial demands.
化学反应分析
Types of Reactions
Nona-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form saturated fatty acids or other derivatives.
Substitution: The double bonds in the compound make it susceptible to substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the compound.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be used in different applications.
科学研究应用
Nona-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants .
作用机制
The mechanism of action of nona-2,4-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, in the 3-phenylpropionate catabolic pathway found in Escherichia coli, the compound undergoes meta-ring cleavage reactions catalyzed by enzymes like 2,3-dihydroxyphenyl-propionate 1,2-dioxygenase and 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioate 5,6-hydrolase . These reactions lead to the formation of intermediates that are further processed in metabolic pathways.
相似化合物的比较
Nona-2,4-dienoic acid can be compared with other medium-chain fatty acids, such as:
Hexa-2,4-dienoic acid: Another medium-chain fatty acid with similar properties but a shorter carbon chain.
Decadienoic acid: A longer-chain fatty acid with ten carbon atoms and two double bonds.
2Z,4E-nonadienoic acid: A stereoisomer of this compound with different spatial arrangement of the double bonds.
These compounds share similar chemical properties but differ in their chain length, degree of unsaturation, and specific applications.
属性
CAS 编号 |
21643-39-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
nona-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
InChI 键 |
YAWXLPDXHPHGPX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC=CC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


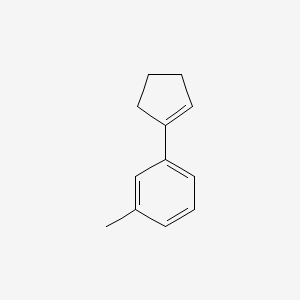


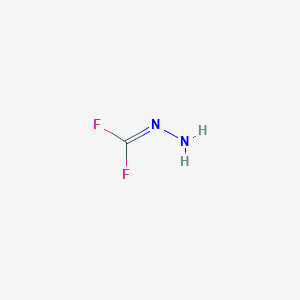
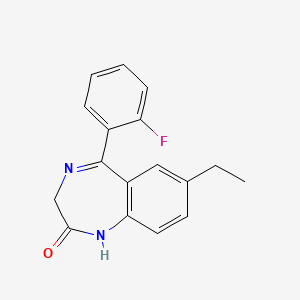
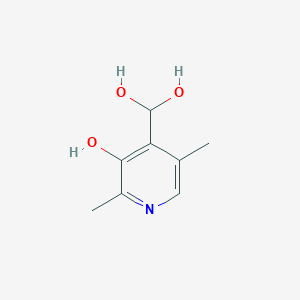
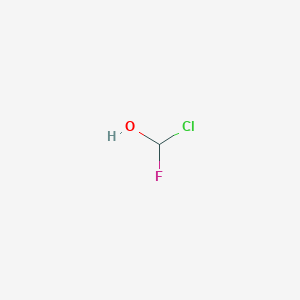
![(3aS,6aS)-3a-Methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14664370.png)
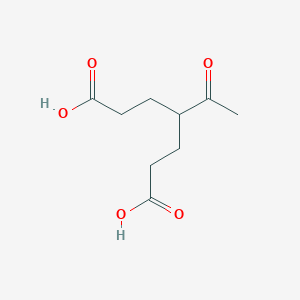
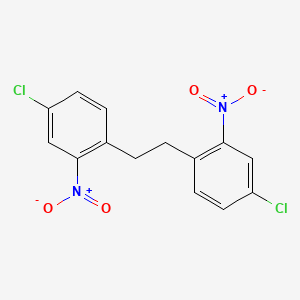
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)

